Morachalcone A

Overview

Description

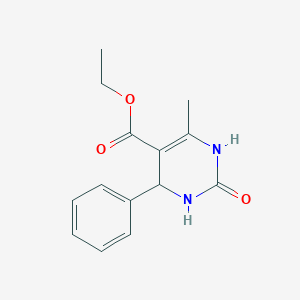

Morachalcone A is a naturally-occurring aromatase inhibitor with an IC50 of 4.6 mM . It is a plant metabolite with potential anti-inflammatory and anticancer activity . It inhibits lipopolysaccharide-induced nitric oxide production .

Synthesis Analysis

The synthesis of Morachalcone A involves the [4+2] cycloaddition of different polyphenolic precursors such as chalcones and dehydroprenyl polyphenols . The largest number of natural chalcones has been isolated from species of the Leguminosae, Asteraceae, and Moraceae families .Molecular Structure Analysis

Morachalcone A belongs to the flavonoid family. Chemically, it is an open-chain flavonoid in which the two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system .Chemical Reactions Analysis

Chalcones, including Morachalcone A, have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor, and chemopreventive activities .Physical And Chemical Properties Analysis

Morachalcone A is a yellow powder with a molecular weight of 340.4 and a formula of C20H20O5 . It is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone, etc .Scientific Research Applications

Antioxidant Activity

Morachalcone A exhibits potent antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .

Cytotoxic Activity

In addition to its antioxidant properties, Morachalcone A also exhibits cytotoxic activity . Cytotoxicity is the quality of being toxic to cells. Examples of cytotoxic agents are an immune cell or some types of venom, e.g. from the puff adder (Bitis arietans) or brown recluse spider (Loxosceles reclusa).

Inhibition of Nitric Oxide Production

Morachalcone A isolated from the roots of Morus alba has been found to exhibit potent inhibitory activity on nitric oxide production . Nitric oxide is a powerful neurotransmitter that helps blood vessels relax and also improves circulation.

Potential Functional Food Ingredient

Morus alba L. ( M. alba), which contains Morachalcone A, is a highly adaptable plant that is extensively incorporated in many traditional and Ayurveda medications . Various parts of the plant, such as leaves, fruits, and seeds, possess nutritional and medicinal value .

Antimicrobial Activity

New chalcone derivatives, including Morachalcone A, have shown potential as antimicrobial agents . They have been found to be active against Staphylococcus aureus and Bacillus subtilis and had minimum inhibitory concentrations (MIC) between 0.4 and 0.6 mg/mL .

Bioavailability and Pharmacokinetic Studies

To further develop phytomedicine products from A. champeden, especially in aspects of bioavailability and pharmacokinetic, a valid, selective, and sensitive analytical method becomes important to determine Morachalcone A in plasma .

Safety And Hazards

properties

IUPAC Name |

(E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(2,4-dihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5/c1-12(2)3-7-15-18(23)10-8-16(20(15)25)17(22)9-5-13-4-6-14(21)11-19(13)24/h3-6,8-11,21,23-25H,7H2,1-2H3/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBYIJSAISXPKJ-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)C=CC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1O)C(=O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317253 | |

| Record name | Morachalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Morachalcone A | |

CAS RN |

76472-88-3 | |

| Record name | Morachalcone A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76472-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morachalcone A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morachalcone A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRR4CUV7BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

204 - 205 °C | |

| Record name | Morachalcone A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Morachalcone A's anti-inflammatory effects?

A1: Research suggests that Morachalcone A exerts its anti-inflammatory effects by inhibiting the release of pro-inflammatory mediators such as reactive oxygen species (ROS) and nitric oxide (NO) in activated macrophages. [] This inhibition is linked to the suppression of key inflammatory pathways, including mitogen-activated protein kinases (MAPKs) like p38, ERK, and JNK, as well as the nuclear factor-κB (NF-κB) pathway. [] Morachalcone A specifically hinders the nuclear translocation of the NF-κB p65 subunit, further dampening the inflammatory cascade. []

Q2: How does Morachalcone A contribute to antimalarial activity?

A2: While the exact mechanism remains under investigation, Morachalcone A has shown potent in vitro antimalarial activity against the Plasmodium falciparum 3D7 strain. [] Further research is necessary to fully elucidate its specific targets and interactions within the parasite.

Q3: What is the molecular formula and weight of Morachalcone A?

A3: Although not explicitly stated in the provided research, based on its structure, Morachalcone A's molecular formula is C21H22O4, and its molecular weight is 338.4 g/mol.

Q4: Is there information available about the stability of Morachalcone A under various conditions, such as temperature or pH?

A4: The provided research does not delve into the specifics of Morachalcone A's stability under various environmental conditions. Further studies are needed to determine its stability profile.

Q5: Does Morachalcone A exhibit any catalytic properties?

A5: The provided research focuses primarily on Morachalcone A's biological activities and does not indicate any inherent catalytic properties.

Q6: Have there been any computational studies, such as molecular docking or QSAR modeling, performed on Morachalcone A?

A6: The provided research abstracts do not mention any specific computational studies or QSAR models developed for Morachalcone A.

Q7: How does the prenylation of Morachalcone A influence its biological activity?

A7: While not directly addressed in the provided research, prenylation is known to influence the lipophilicity and thus the bioavailability and target binding of natural products. [, , , ] Further research is needed to specifically assess the impact of prenylation on Morachalcone A's activity.

Q8: Is there any information regarding the SHE (Safety, Health, and Environment) regulations associated with Morachalcone A?

A8: The provided research primarily focuses on the isolation, identification, and biological activity of Morachalcone A. Specific information regarding SHE regulations is not included.

Q9: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Morachalcone A?

A9: The provided research does not provide specific details about the ADME profile of Morachalcone A. Further pharmacokinetic studies are needed to understand its behavior in vivo.

Q10: What in vivo studies have been conducted to assess the antimalarial efficacy of Morachalcone A?

A10: Research has demonstrated the effectiveness of a standardized Artocarpus champeden ethanol extract, standardized to contain Morachalcone A, in a mouse model of malaria. [] Mice treated with the extract twice daily for three days before infection and continuing for five days post-infection, in conjunction with artesunate for three days, exhibited 100% parasite inhibition. [] This finding suggests a potential preventive effect of the extract, possibly due to immunostimulatory activity. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)

![(7S)-10-hydroxy-1,2,3-trimethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one](/img/structure/B16296.png)

![8-ethenyl-1-hydroxy-10,12-dimethoxy-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one](/img/structure/B16320.png)